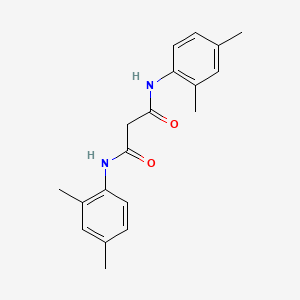

N,N'-bis(2,4-dimethylphenyl)propanediamide

Description

Significance of Amide Scaffolds in Organic and Supramolecular Chemistry

The amide bond is one of the most fundamental and ubiquitous linkages in both organic chemistry and biochemistry. pulsus.comgoogle.com Its prevalence is evident in a vast array of naturally occurring and synthetic molecules, including peptides, proteins, pharmaceuticals, and polymers. pulsus.comnih.gov The stability of the amide bond, a result of resonance delocalization, makes it a reliable and robust functional group in molecular design. nih.gov

Contextualization of Propanediamide Derivatives in Advanced Chemical Synthesis and Materials Science

Propanediamide derivatives, characterized by a central three-carbon chain with two amide functionalities, are a significant subclass of amide-containing compounds. These molecules have been investigated for their unique structural properties and their potential applications in materials science. The specific substituents attached to the amide nitrogen atoms can be tailored to control the molecule's solubility, electronic properties, and crystal packing.

In the realm of materials science, propanediamide derivatives are explored for their potential use in the development of novel functional materials. Their ability to form well-defined hydrogen-bonded networks makes them interesting candidates for crystal engineering and the design of materials with specific optical or electronic properties. The synthesis of these derivatives often involves the condensation of a malonic acid derivative with an appropriate amine, a common and versatile reaction in organic synthesis.

Research Landscape and Scholarly Interest in N,N'-bis(2,4-dimethylphenyl)propanediamide and its Analogues

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, significant scholarly interest exists in its close analogues. For instance, the crystal structures of N,N'-bis(3-methylphenyl)propanediamide and N,N'-bis(2-chlorophenyl)propanediamide have been determined, revealing how substituents on the phenyl rings influence intermolecular interactions and crystal packing. nih.govnih.gov

The study of these analogues provides valuable insights into the likely properties of this compound. The presence of the dimethylphenyl groups is expected to introduce steric bulk and influence the conformational preferences of the molecule, which in turn would affect its self-assembly behavior. Research on related compounds, such as N,N'-bis-(2,4-dimethyl-phenyl)-malonamide, further underscores the interest in this class of molecules. chemicalbook.com The synthesis and characterization of such compounds contribute to a broader understanding of structure-property relationships in diamide (B1670390) systems.

Data Table: Properties of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 58271-37-7 | C19H22N2O2 | 310.40 |

| N,N'-bis(3-methylphenyl)propanediamide | Not Available | C17H18N2O2 | 282.33 |

| N,N'-bis(2-chlorophenyl)propanediamide | Not Available | C15H12Cl2N2O2 | 323.18 |

| N,N'-bis(3,4-dimethylphenyl)propanediamide | 6315-44-2 | C19H22N2O2 | 310.39 |

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2,4-dimethylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)20-18(22)11-19(23)21-17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSRGBUOGLRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357615 | |

| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58271-37-7 | |

| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of N,n Bis 2,4 Dimethylphenyl Propanediamide

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for determining the molecular structure of N,N'-bis(2,4-dimethylphenyl)propanediamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the 2,4-dimethylphenyl rings would typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. Due to their different positions relative to the amide linkage and methyl groups, these aromatic protons may exhibit complex splitting patterns. The N-H protons of the amide groups are expected to show a signal that can be broad and its chemical shift can vary depending on the solvent and concentration, but typically appears in the range of δ 8.0-9.5 ppm. The methylene (B1212753) protons (-CH₂-) of the propanediamide backbone would likely resonate as a singlet or a more complex pattern if there is restricted rotation, anticipated around δ 3.5-4.0 ppm. The methyl protons (-CH₃) attached to the phenyl rings are expected to appear as sharp singlets in the upfield region, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.edu For this compound, the carbonyl carbons (C=O) of the amide groups are expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. libretexts.org The aromatic carbons would resonate in the region of 125-150 ppm. libretexts.org The carbons of the methylene group in the propanediamide linker would be found further upfield. The methyl group carbons attached to the aromatic rings would have the most upfield chemical shifts, generally between 15 and 25 ppm. libretexts.org The number of distinct signals will reflect the symmetry of the molecule.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 9.5 | - |

| Aromatic (Ar-H) | 7.0 - 8.0 | 125 - 150 |

| Methylene (-CH₂-) | 3.5 - 4.0 | ~40-50 |

| Methyl (Ar-CH₃) | 2.2 - 2.5 | 15 - 25 |

| Carbonyl (C=O) | - | 165 - 175 |

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1640-1690 cm⁻¹. pearson.comresearchgate.net The N-H stretching vibration typically appears as a sharp peak or a set of peaks in the range of 3200-3500 cm⁻¹. pearson.com The bending vibration of the N-H bond (Amide II band) is usually observed around 1550-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | < 3000 |

| C=O Stretch (Amide I) | Amide | 1640 - 1690 |

| N-H Bend (Amide II) | Amide | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elucidating the structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation of such molecules under electron impact or other ionization methods would likely involve cleavage of the amide bonds and the bonds within the propanediamide linker. Common fragmentation pathways could include the loss of a 2,4-dimethylphenylamino radical or a 2,4-dimethylphenyl isocyanate fragment. The fragmentation pattern of related N,N'-(dialkylsubstituted)-1,2-diarylethylene diamines often originates from the cleavage of the central C-C bond. chemijournal.com Similarly, for this compound, cleavage of the C-C bonds in the propanediamide backbone is a probable fragmentation pathway.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

| Compound | Crystal System | Space Group | Key Dihedral Angles |

| N,N′-bis(3-methylphenyl)propanediamide nih.gov | Monoclinic | C2/c | Benzene rings: 70.40 (3)° |

| N,N′-bis(2-chlorophenyl)propanediamide nih.gov | Monoclinic | P2₁/c | Benzene rings: 58.0 (1)° |

Conformational Insights from Crystal Structures

Detailed crystallographic data for this compound, which is essential for a definitive analysis of its solid-state conformation, could not be located in the reviewed scientific literature. Experimental determination of the crystal structure through techniques such as single-crystal X-ray diffraction would be required to provide precise information on bond lengths, bond angles, and torsion angles. Such an analysis would reveal the three-dimensional arrangement of the molecule in the crystalline lattice, including the planarity of the amide groups, the orientation of the 2,4-dimethylphenyl rings relative to the central propanediamide linker, and the presence of any intramolecular or intermolecular hydrogen bonding interactions.

Purity Assessment by Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

A validated High-Performance Liquid Chromatography (HPLC) method for the specific purity assessment of this compound has not been detailed in the available scientific and technical literature. The development of such a method would be a standard procedure for quality control, ensuring the identity and purity of the compound.

A typical HPLC method for a compound of this nature would likely involve reverse-phase chromatography. This would utilize a nonpolar stationary phase (such as a C18 or C8-functionalized silica) and a polar mobile phase, commonly a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. An acidic additive, such as formic acid or trifluoroacetic acid, is often included in the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual acidic or basic functional groups.

Detection would most likely be performed using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The purity of a sample would be determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak would serve as a key identifier for the compound under specific chromatographic conditions. Without a published method, the exact experimental parameters such as the column type, mobile phase composition, flow rate, and detector wavelength for this specific compound are not available.

Computational Chemistry and Theoretical Investigations of N,n Bis 2,4 Dimethylphenyl Propanediamide

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometry of molecules with high accuracy. For N,N'-bis(2,4-dimethylphenyl)propanediamide, DFT calculations are instrumental in understanding its fundamental properties.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, which has multiple rotatable bonds, this process is extended to map the conformational energy landscape. This landscape reveals various stable conformers (local minima) and the energy barriers between them.

The optimized geometric parameters, such as bond lengths and angles, for the global minimum conformer can be precisely calculated. These theoretical values provide a benchmark for comparison with experimental data, for instance, from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.235 |

| C-N (amide) | 1.360 | |

| N-C (aryl) | 1.438 | |

| C-C (backbone) | 1.530 | |

| N-H | 1.012 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-C (amide-aryl) | 128.7 | |

| C-C-C (backbone) | 112.1 | |

| H-N-C (amide) | 118.9 | |

| Dihedral Angle (°) | C(aryl)-N-C(O)-C(backbone) | 45.2 |

Note: The data in this table is illustrative of typical results from DFT calculations and is based on findings for structurally related molecules.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. semanticscholar.org By comparing the computed vibrational spectrum with the experimental one, the accuracy of the calculated structure can be validated.

A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the theoretical method and the neglect of anharmonicity. semanticscholar.org The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as N-H stretching, C=O stretching, or aromatic ring deformations. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental FT-IR (cm⁻¹) | PED Contribution (%) |

| N-H Stretch | 3435 | ~3430 | 98 (N-H str) |

| Aromatic C-H Stretch | 3050 | ~3045 | 95 (Aro C-H str) |

| Aliphatic C-H Stretch | 2960 | ~2955 | 92 (Ali C-H str) |

| C=O Stretch (Amide I) | 1675 | ~1670 | 85 (C=O str), 10 (C-N str) |

| N-H Bend (Amide II) | 1540 | ~1535 | 65 (N-H bend), 30 (C-N str) |

| C-N Stretch (Amide III) | 1290 | ~1288 | 45 (C-N str), 40 (N-H bend) |

Note: This table presents representative data to illustrate the correlation between calculated and experimental spectra, drawing on typical values for amide-containing compounds. nih.govscirp.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. masterorganicchemistry.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl rings and the nitrogen atoms of the amide groups. The LUMO is typically centered on the carbonyl groups and the aromatic rings, featuring π-antibonding character. A smaller HOMO-LUMO gap suggests higher reactivity and susceptibility to electronic transitions upon absorption of UV-visible light. researchgate.net Time-Dependent DFT (TD-DFT) can further be used to predict the energies of excited states and simulate the UV-visible absorption spectrum. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.25 | Highest Occupied Molecular Orbital, localized on dimethylphenyl rings and N atoms. |

| E(LUMO) | -0.98 | Lowest Unoccupied Molecular Orbital, localized on amide C=O and phenyl rings. |

| HOMO-LUMO Gap (ΔE) | 5.27 | Indicates high kinetic stability and electronic transition in the UV region. |

Note: Values are illustrative, based on typical FMO analyses of aromatic amides.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. nih.gov By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can quantify the strength and nature of interactions. nih.gov For this compound, QTAIM is particularly useful for identifying and characterizing intramolecular hydrogen bonds, such as those that may form between the amide N-H donor and the carbonyl oxygen acceptor of the adjacent amide group.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the interaction type. nih.gov Positive values of ∇²ρ are characteristic of closed-shell interactions, including hydrogen bonds and van der Waals forces. rsc.org

Noncovalent Interaction (NCI) analysis provides a complementary visual tool, generating 3D maps of interaction regions. scielo.org.mx These maps show broad surfaces of van der Waals interactions and smaller, localized discs indicating stronger interactions like hydrogen bonds, color-coded by their strength.

Table 4: QTAIM Topological Parameters for Selected Intramolecular Interactions

| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Type |

| N-H···O=C (Hydrogen Bond) | 0.021 | +0.085 | Weak, electrostatic |

| C-H···π (Phenyl Ring) | 0.009 | +0.031 | Very weak, van der Waals |

Note: This table contains plausible QTAIM data for expected non-covalent interactions within the molecule. frontiersin.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (bonds, lone pairs). This method is excellent for quantifying intramolecular charge transfer and delocalization effects, such as resonance and hyperconjugation. nih.gov

The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, significant charge delocalization is expected from the lone pair orbitals of the nitrogen atoms (n_N) to the antibonding π* orbitals of the adjacent carbonyl groups (π_C=O). This n → π interaction is characteristic of the amide resonance and contributes to the planarity of the amide bond and its rotational barrier.

Table 5: NBO Second-Order Perturbation Energies, E(2), for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type / Significance |

| n(N1) | π(C1=O1) | 55.8 | Amide resonance, indicates strong charge delocalization. |

| n(N2) | π(C2=O2) | 54.9 | Amide resonance, similar delocalization on the second amide. |

| π(Aryl Ring 1) | π*(C1=O1) | 4.2 | Conjugation between the phenyl ring and the amide system. |

Note: E(2) values are representative examples based on NBO analyses of similar amide systems, illustrating the expected electronic interactions. scielo.org.mx

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to model the reaction pathways of this compound. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies (Ea). researchgate.net

For example, the mechanism of acid- or base-catalyzed hydrolysis could be investigated. The calculations would model the approach of a reactant (e.g., a hydronium ion or hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the subsequent bond-breaking steps leading to the final products. mdpi.com By comparing the energy of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. Identifying the rate-determining step (the one with the highest activation barrier) provides crucial insight into the reaction kinetics. researchgate.net

Table 6: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + H₃O⁺ |

| Transition State 1 (TS1) | +18.5 | Nucleophilic attack of H₂O on the protonated carbonyl. |

| Tetrahedral Intermediate | -5.2 | Formation of the intermediate. |

| Transition State 2 (TS2) | +22.1 | C-N bond cleavage (Rate-determining step). |

| Products | -15.8 | Propanedioic acid + 2,4-dimethylanilinium. |

Note: This table presents a hypothetical reaction profile to illustrate the application of computational methods in studying reaction mechanisms.

Coordination Chemistry and Ligand Applications of N,n Bis 2,4 Dimethylphenyl Propanediamide

Design Principles for Diamide (B1670390) and Related N,N'-Donor Ligands

The design of effective ligands is a cornerstone of modern coordination chemistry, allowing for precise control over the reactivity and selectivity of metal complexes. chemicalbook.com Ligands are Lewis bases that donate electron pairs to a central metal atom, which acts as a Lewis acid. libretexts.orgmsu.edu The properties of the resulting coordination complex are heavily influenced by the ligand's structure, including the number and nature of its donor atoms, its rigidity, and the steric and electronic characteristics of its substituents. numberanalytics.comrsc.orgnih.gov

Propanediamides, also known as malonamides, are a class of ligands that typically coordinate to metal ions as neutral, bidentate donors through the oxygen atoms of their two carbonyl groups. acs.orgsci-hub.se This forms a stable six-membered chelate ring with the metal center. A significant consideration in the design of acyclic malonamides is the conformational strain the ligand undergoes upon complexation. acs.org In its free state, the ligand often adopts a conformation where the carbonyl dipoles are opposed, which is energetically unfavorable for metal binding. acs.org Therefore, rational ligand design aims to pre-organize the ligand into a conformation more suitable for metal chelation, which can enhance binding affinity. acs.org

The N,N'-bis(2,4-dimethylphenyl)propanediamide ligand incorporates specific design features intended to influence its coordination chemistry:

Steric Effects : The 2,4-dimethylphenyl (xylyl) groups attached to the nitrogen atoms are bulky. This steric hindrance plays a crucial role in determining the coordination geometry of the resulting metal complex. rsc.orgnih.gov It can protect the metal center from unwanted side reactions, influence the approach of substrates in a catalytic cycle, and create a specific chiral pocket around the metal, which can be exploited for stereoselective transformations. researchgate.net

Electronic Effects : The methyl groups on the phenyl rings are electron-donating. This increases the electron density on the nitrogen atoms and, through resonance, on the carbonyl oxygen donor atoms. This enhanced basicity can lead to stronger metal-ligand bonds. The electronic properties of the ligand can be systematically altered by changing the substituents on the aryl rings, allowing for the fine-tuning of the metal center's reactivity. rsc.orgnih.govresearchgate.net

The combination of these steric and electronic factors makes this compound a ligand designed to create well-defined, stable, and electronically tunable metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes with Propanediamide Ligands

The synthesis of metal complexes first requires the preparation of the ligand itself. Symmetric N,N'-diarylpropanediamides are commonly synthesized through the direct aminolysis of a malonic ester, such as dimethyl malonate or diethyl malonate. sci-hub.semdpi.com This reaction typically involves heating the ester with two equivalents of the corresponding aromatic amine, in this case, 2,4-dimethylaniline, often at high temperatures and sometimes without a solvent. sci-hub.semdpi.com

Once the this compound ligand is isolated and purified, its metal complexes can be prepared by reacting it with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The stoichiometry of the reaction is varied to isolate complexes with different metal-to-ligand ratios. nih.gov

The characterization of these newly synthesized complexes relies on a suite of analytical techniques to confirm their composition and elucidate their structure. nih.govnih.gov

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the proposed molecular formula of the complex. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the coordination of the propanediamide ligand. A key indicator is the shift of the carbonyl (C=O) stretching frequency (ν(C=O)). Upon coordination of the carbonyl oxygen atoms to the metal center, electron density is drawn away from the C=O bond, weakening it and causing the ν(C=O) band to shift to a lower frequency compared to the free ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the ligand's protons and carbons, particularly those near the coordination site (e.g., the central CH₂ group and the aryl protons), are expected to change upon complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand (LMCT or MLCT). nih.gov These spectra help in inferring the coordination geometry around the metal center (e.g., octahedral, tetrahedral). sciencepublishinggroup.com

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| IR Spectroscopy | Strong ν(C=O) band ~1640-1680 cm⁻¹ | Shift of ν(C=O) to lower frequency (e.g., 1600-1650 cm⁻¹) | Confirms coordination of carbonyl oxygen atoms to the metal center. |

| ¹H NMR Spectroscopy | Sharp signals for aryl, methyl, and CH₂ protons. | Shift in proton resonances, especially for the CH₂ group adjacent to the carbonyls. | Provides evidence of ligand-metal interaction in solution for diamagnetic complexes. |

| UV-Vis Spectroscopy | Absorption in the UV region due to π-π* transitions of the aryl rings. | Appearance of new, weaker bands in the visible region. | Indicates d-d electronic transitions and helps determine the coordination geometry of the metal ion. |

Ligands can bind to metal centers in various ways, and understanding their coordination modes is essential for predicting the structure and reactivity of the complex. numberanalytics.com this compound is designed to act as a bidentate chelating ligand. libretexts.org

While O,O'-chelation is dominant, the possibility of other coordination modes, though less likely, cannot be entirely dismissed under specific conditions. For instance, ambidentate behavior, where a ligand can bind through different atoms, is a known phenomenon, but for malonamides, coordination through the nitrogen atoms is highly unfavorable due to their lower basicity and steric hindrance. numberanalytics.com

Determining the stoichiometry of a complex, i.e., the metal-to-ligand ratio, is a fundamental step in its characterization. sciencepublishinggroup.com In solution, this is often accomplished using spectrophotometric titrations. Methods like the continuous variation method (Job's plot) involve preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions. By monitoring a physical property that changes upon complexation, such as absorbance at a specific wavelength, the stoichiometry corresponding to the maximum complex formation can be identified. acs.org

Spectroscopic techniques provide direct evidence of the metal-ligand interaction.

IR Spectroscopy : As mentioned, the most direct evidence of interaction with the carbonyl groups is a shift in the ν(C=O) band. The magnitude of this shift can sometimes correlate with the strength of the metal-oxygen bond.

UV-Vis Spectroscopy : Titrating a metal salt solution with the ligand (or vice versa) and monitoring the changes in the electronic spectrum can reveal the formation of one or more complex species in solution. The appearance of isosbestic points suggests a clean equilibrium between two species (e.g., the free metal and a single complex).

EPR Spectroscopy : For paramagnetic metal ions like Copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. The EPR parameters (g-values and hyperfine coupling constants) are highly sensitive to the coordination environment of the metal ion, providing detailed information about the geometry and the nature of the atoms coordinated to the metal. nih.gov For instance, hyperfine coupling to nitrogen atoms would indicate their presence in the inner coordination sphere, which would be unexpected for this ligand. nih.gov

Role of Propanediamide Ligands in Catalytic Systems

While simple metal salts can act as catalysts, the coordination of ligands allows for the fine-tuning of the metal's properties to achieve higher activity, stability, and selectivity. nih.govnih.gov The steric and electronic environment created by the ligand is crucial for dictating the outcome of a catalytic reaction. rsc.org Metal complexes featuring this compound are explored for their potential in catalysis, where the ligand framework is designed to control the metal's performance.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. beilstein-journals.org Ligands play a critical role by stabilizing the active metal center, influencing its solubility, and modulating its electronic and steric properties to control catalytic activity and selectivity. nih.govrsc.org

Complexes of this compound with transition metals such as palladium, nickel, copper, or rhodium are candidates for various catalytic transformations. The bidentate O,O'-chelation can provide a stable framework that prevents catalyst decomposition while leaving coordination sites available for substrate binding and subsequent reaction. Potential applications include:

Cross-Coupling Reactions : In reactions like Suzuki-Miyaura or Heck couplings, the ligand can influence the rates of oxidative addition and reductive elimination steps by tuning the electron density of the metal center (e.g., palladium). mdpi.com

Hydrogenation and Hydrosilylation : For these reactions, the steric bulk of the 2,4-dimethylphenyl groups can create a specific coordination environment that may lead to selective reduction of one functional group over another. nih.govresearchgate.net

The ultimate goal of ligand design in catalysis is to achieve high selectivity for a desired product. chemicalbook.com The specific structural elements of this compound are tailored for this purpose.

Regioselectivity : In reactions with unsymmetrical substrates, the steric environment created by the bulky xylyl groups can block certain reaction pathways, favoring the formation of a single regioisomer. researchgate.net

Stereoselectivity : Although this compound is not inherently chiral, its coordination to a metal can create a rigid, chiral-at-metal environment or a dissymmetric conformation that can influence the stereochemical outcome of a reaction, potentially favoring one enantiomer or diastereomer over another.

Chemoselectivity : The electronic properties imparted by the ligand can make the metal center more or less reactive, allowing it to selectively catalyze a reaction at one functional group in a molecule that contains multiple reactive sites. researchgate.net

By systematically modifying the ligand framework—for instance, by changing the substituents on the phenyl rings or altering the backbone connecting the amide groups—chemists can tune the catalytic performance to achieve specific and efficient chemical transformations. rsc.orgnih.gov

Metal Ion Binding and Extraction Properties of Propanediamide Derivatives

Propanediamide derivatives, particularly malonamides, have garnered significant attention as highly effective ligands for the liquid-liquid extraction and separation of various metal ions. Their utility is prominent in hydrometallurgical processes, including the recovery of precious metals from spent catalysts and the partitioning of actinides from lanthanides in nuclear waste treatment. The core structure, featuring two amide functionalities connected by a methylene (B1212753) bridge, allows for effective chelation of metal cations through the carbonyl oxygen atoms. The selectivity and efficiency of these extractants can be finely tuned by modifying the substituents on the amide nitrogen atoms, making them a versatile class of ligands in coordination chemistry.

Research has demonstrated that these ligands, especially N,N,N',N'-tetraalkylmalonamides, form stable complexes with metal ions and are robust in highly acidic conditions, such as nitrate (B79036) media. researchgate.netresearchgate.net This makes them suitable for processing solutions derived from the dissolution of materials like spent nuclear fuel or electronic waste. researchgate.netresearchgate.net

Extraction of Platinum Group Metals (PGMs)

A significant application of propanediamide derivatives is the selective extraction of palladium (Pd(II)) from acidic waste streams, which often contain a mixture of other metals. Solvents based on malonamides have proven to be highly efficient and selective for extracting Pd(II) from nitrate media. researchgate.netresearchgate.net

One extensively studied derivative is N,N'-dimethyl,N,N'-dibutyltetradecylmalonamide (DMDBTDMA). Studies show that DMDBTDMA in a toluene (B28343) diluent can selectively extract Pd(II) over a range of common metallic cations such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The selectivity for palladium over trivalent ions like iron (Fe(III)) and neodymium (Nd(III)) can be optimized by adjusting the concentration of nitric acid in the aqueous phase. researchgate.net This allows for the development of straightforward extraction, scrubbing, and stripping processes without requiring additional complexing agents. researchgate.net It is believed that Pd(II) is extracted from nitric acid solutions via a coordination mechanism, forming a [Pd(NO₃)₂μ-L]n species. researchgate.net

The performance of malonamides like DMDBTDMA has been benchmarked against other common extractants, demonstrating their strong potential for industrial applications in recovering palladium from aqueous nitrate wastes. researchgate.net

Table 1: Extraction Selectivity of N,N'-dimethyl,N,N'-dibutyltetradecylmalonamide (DMDBTDMA) for Pd(II) over other Metal Ions This table illustrates the high selectivity for Pd(II), with the extraction of most other common metals being negligible under the studied conditions.

| Metal Ion | Extraction Status | Reference |

| Pd(II) | Efficiently Extracted | researchgate.net |

| Cu(II) | Negligible | researchgate.net |

| Ni(II) | Negligible | researchgate.net |

| Co(II) | Negligible | researchgate.net |

| Zn(II) | Negligible | researchgate.net |

| Al(III) | Negligible | researchgate.net |

| Fe(III) | Low Extraction (Selectivity can be tuned with HNO₃ conc.) | researchgate.net |

| Nd(III) | Low Extraction (Selectivity can be tuned with HNO₃ conc.) | researchgate.net |

Separation of Lanthanides and Actinides

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a critical and challenging step in the back end of the nuclear fuel cycle. researchgate.net The chemical similarity between these f-block elements necessitates the development of highly selective ligands. Propanediamide derivatives and related structures, such as diglycolamides (DGAs) and phenanthroline-based amides, are at the forefront of this research. rsc.orgnih.gov

The separation mechanism often relies on the subtle differences in the nature of bonding between the metal ions and the soft donor atoms (like nitrogen) of the ligands. It has been observed that polydentate ligands with nitrogen donor atoms can complex more effectively with trivalent actinides compared to lanthanides, which is attributed to the greater "softness" or covalent character of the actinide-ligand bonds. researchgate.netrsc.org

Ligands based on a phenanthroline skeleton and bearing amide groups, such as N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline, have shown excellent selectivity for Am(III) over Eu(III). rsc.org Theoretical studies suggest this selectivity arises from the Am–N bonds having a more covalent character than the Eu–N bonds. rsc.org Similarly, solid-phase extraction methods using amide-based ligands have been reviewed as a promising technique for actinide and lanthanide separation. nih.gov

An interesting phenomenon known as the "abnormal aryl strengthening effect" has been observed, where introducing an aromatic substituent into the amide group can lead to an increase in the extraction of metal ions compared to their dialkyl counterparts. mdpi.com However, the electronic nature of this aryl group is critical; electron-withdrawing groups, such as a pyridine (B92270) ring, have been shown to decrease the metal affinity of the diamide ligand. mdpi.com This highlights the importance of the electronic properties of the aryl substituents, such as the dimethylphenyl groups in this compound, in determining the ligand's extraction capabilities.

Table 2: Examples of Amide-Based Ligands for Actinide/Lanthanide Separation This table provides examples of different ligand types and their effectiveness in separating Americium(III) from Europium(III), a common benchmark for evaluating separation efficiency.

| Ligand Type | Specific Ligand Example | Key Finding | Reference |

| Phenanthroline Diamide | N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline | Strong complexing ability and excellent selectivity for Am(III)/Eu(III). | rsc.org |

| Diglycolamides (DGA) | N,N,N´,N´-tetraoctyldiglycolamide (TODGA) | Widely used for co-extracting trivalent lanthanides and actinides from nitric acid. | researchgate.net |

| Dipicolinamides | N,N'-dialkyl-N,N'-diaryl-dipicolinamides | Effective for Am/Eu separation in nitric acid solutions between 0.5-2 mol/L. | researchgate.net |

| Benzoxazole Ligand | 2,6-bis(benzoxazol-2-yl)-4-(2-decyl-1-tetradecyloxy)pyridine | Achieved high separation factors (SFAm/Eu) of up to 70 in synergy with 2-bromodecanoic acid. | rsc.org |

Supramolecular Chemistry and Self Assembly of N,n Bis 2,4 Dimethylphenyl Propanediamide Analogues

Fundamental Principles of Supramolecular Interactions and Self-Organization

Supramolecular chemistry is built upon the foundation of non-covalent interactions, which are the driving forces behind the self-organization of molecules into well-defined, functional structures. nih.gov These interactions, while individually weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in a system. Key interactions include hydrogen bonding, van der Waals forces (including dipole-dipole interactions and London dispersion forces), π-π stacking, and electrostatic interactions. nih.gov

In the context of N,N'-bis(2,4-dimethylphenyl)propanediamide analogues, the amide functional groups are of central importance. The amide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). libretexts.orglibretexts.org This dual nature allows for the formation of strong and directional hydrogen bonds, which are a special type of dipole-dipole interaction. libretexts.orgkhanacademy.org These bonds typically form between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. libretexts.orgkhanacademy.org

Engineering Crystal Packing and Solid-State Architectures via Amide Hydrogen Bonding

Crystal engineering is the understanding and utilization of intermolecular interactions to design new solid materials with desired physical and chemical properties. researchgate.net In the case of this compound and its analogues, the amide group's capacity for robust hydrogen bonding is a powerful tool for directing crystal packing. The N-H···O hydrogen bonds are a predominant feature, often leading to the formation of one-dimensional chains or tapes of molecules within the crystal lattice. nih.gov

The specific arrangement of these hydrogen-bonded chains is further influenced by the substitution pattern on the aryl rings. For instance, in N,N'-bis(3-methylphenyl)propanediamide, molecules are linked by intermolecular N-H···O hydrogen bonds into chains, and these chains are further coupled by weak π–π stacking interactions. nih.gov The conformation of the molecule, including the dihedral angles between the amide groups and the aromatic rings, is a critical factor. In some structures, intramolecular C-H···O hydrogen bonds can also contribute to the stabilization of the molecular conformation. nih.gov

By systematically modifying the substituents on the phenyl rings, researchers can tune the intermolecular interactions to achieve different packing motifs. This control over the solid-state architecture is essential for tailoring the material's properties, such as solubility, melting point, and mechanical strength. The predictable nature of amide-amide hydrogen bonding makes propanediamide scaffolds valuable building blocks in the rational design of crystalline materials.

| Compound | Key Hydrogen Bonding | Resulting Supramolecular Motif | Reference |

| N,N'-bis(3-methylphenyl)propanediamide | Intermolecular N-H···O | Chains along the c-axis | nih.gov |

| N,N'-bis-aryl-N''-acylguanidines | Intramolecular hydrogen bonds | Influences isomerism | rsc.org |

Metal-Directed Self-Assembly of Propanediamide-Based Systems

Metal-directed self-assembly combines the principles of supramolecular chemistry with coordination chemistry, using metal ions as nodes to connect organic ligands into discrete, well-defined architectures. nih.govmdpi.com Propanediamide-based ligands, when appropriately functionalized with coordinating groups like pyridyls, can act as linkers in the formation of metallosupramolecular structures. mdpi.com The geometric preferences of the metal ion (e.g., linear, square planar, or octahedral) and the conformational flexibility of the propanediamide ligand dictate the final structure of the assembly, which can range from simple metallacycles to complex cages and coordination polymers. nih.govmdpi.comfrontiersin.org

| Metal Ion Geometry | Ligand Type | Resulting Architecture |

| Linear (e.g., Ag⁺) | Angular Ditopic | Dinuclear Metallacycle, Rectangular Structures |

| Square Planar (e.g., Cu²⁺, Ni²⁺) | Angular Ditopic | Tetragonal Prismatic Cages |

| - | Tripodal | Trigonal Prismatic Box |

This table illustrates general principles of metal-directed self-assembly as described in the literature. nih.gov

Molecular Recognition and Host-Guest Systems Involving Amide Scaffolds

Molecular recognition is the specific binding of a substrate (guest) to a complementary host molecule, driven by non-covalent interactions. Amide-based scaffolds are excellent candidates for the design of synthetic receptors due to their ability to form multiple hydrogen bonds. The this compound framework, with its convergent array of hydrogen bond donors and acceptors, can be engineered to create binding pockets for specific guest molecules, particularly anions or neutral species capable of hydrogen bonding.

The design of such host-guest systems often involves pre-organization of the amide scaffold to create a cavity that is sterically and electronically complementary to the target guest. nih.govnih.govresearchgate.net The dimethylphenyl groups can act as "walls" for the binding site, while the amide N-H groups can be positioned to interact with anionic guests like halides or oxoanions. The selectivity of the receptor can be tuned by altering the size, shape, and electronic properties of the scaffold through synthetic modifications. For example, bis-triazole receptors, which share structural similarities with bis-amide systems, have been shown to be effective in binding both anions and transition metals. nwhitegroup.com The principles of constraining a molecular scaffold are key to generating novel molecules with desired properties for specific targets. nih.gov

Formation of Hierarchical Structures and Extended Supramolecular Networks

Hierarchical self-assembly is a process where molecules first organize into primary supramolecular structures, which then serve as building blocks for the formation of larger, more complex architectures at different length scales. nih.govacs.orgnih.gov this compound analogues are well-suited for this type of assembly due to the defined and directional nature of their intermolecular interactions.

The primary hydrogen-bonded chains or tapes formed by these molecules can further associate through weaker interactions, such as van der Waals forces or π-π stacking between the aromatic rings, to form higher-order structures like fibers, ribbons, or sheets. nih.gov These extended networks can exhibit properties distinct from the individual molecules, such as the ability to form gels or liquid crystalline phases. acs.org The process can be influenced by external factors like solvent choice, concentration, and temperature, allowing for a degree of control over the final morphology of the assembled material. nih.gov In some cases, these systems can be combined with other molecular components, such as metal complexes or other organic molecules, to create even more complex, multi-component hierarchical structures through orthogonal interactions. nih.gov

Advanced Research Avenues and Potential for N,n Bis 2,4 Dimethylphenyl Propanediamide

Investigation of Atropisomerism and Axial Chirality in Substituted Diamides

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to hindered rotation around a chemical bond, known as the chiral axis. wikipedia.org This phenomenon is most famously observed in ortho-substituted biaryl compounds but can also occur in other systems with restricted rotation, such as tertiary enamides and N-aryl amides. wikipedia.orgacs.org

The structure of N,N'-bis(2,4-dimethylphenyl)propanediamide is a prime candidate for the investigation of atropisomerism. The key feature is the rotation around the N-C(aryl) bonds. The presence of a methyl group at the ortho-position (C2) of the phenyl rings introduces significant steric hindrance, which can restrict the free rotation of the aryl groups relative to the plane of the amide bond. If this rotational barrier is high enough, stable, separable enantiomers (atropisomers) could exist at room temperature. acs.org

Research into related systems supports this hypothesis. Studies on axially chiral N-alkyl-N-cinnamoyl amides have demonstrated that C(aryl)–N(amide) bond axial chirality can be identified and the resulting enantiomers can be separated using techniques like semi-preparative chiral HPLC. rsc.org The stability of these atropisomers, measured by their racemization barriers, is highly dependent on the nature of the substituents. rsc.org For this compound, the two ortho-methyl groups would create a sterically crowded environment around the N-aryl bond, analogous to the substituted systems known to exhibit stable axial chirality. wikipedia.orgyoutube.com

Future research could involve:

Computational Modeling: Calculating the rotational energy barrier around the N-C(aryl) bonds to predict the stability of the atropisomers.

Chiral Separation: Attempting the resolution of enantiomers using chiral chromatography techniques.

Spectroscopic Analysis: Employing Variable Temperature NMR (VT-NMR) to study the dynamics of the bond rotation and determine the coalescence temperature and energy barrier. rsc.org

The successful isolation and characterization of atropisomers of this compound would open doors to their use in asymmetric synthesis and catalysis, similar to established axially chiral ligands like BINAP. wikipedia.org

Diversification of Reactivity Profiles and Novel Transformations

The reactivity of this compound is centered around its core functional groups: the two amide linkages and the central methylene (B1212753) group (the 'propane' part of propanediamide). While the amide bond is generally stable, its reactivity can be modulated, and the acidic protons of the central methylene group offer a handle for various chemical transformations.

Established Amide Transformations: The synthesis of amides is a fundamental process in organic chemistry, with numerous established methods. numberanalytics.com The reverse reaction, amide hydrolysis, can be achieved under strong acidic or basic conditions. More advanced transformations applicable to this diamide (B1670390) could include:

Reduction: The amide groups can be reduced to the corresponding amines, yielding N,N'-bis(2,4-dimethylphenyl)propane-1,3-diamine. This transformation provides a pathway to new ligands and polymer precursors.

Dehydrative Reactions: While less common for the amide itself, related precursors could undergo cyclization. For instance, the synthesis of diamide-diamine monomers for poly(amide-imide)s often involves the reaction of a diamine with a diacid chloride, followed by further transformations. nih.gov

Novel Transformations: The true potential lies in exploring novel catalytic transformations that can selectively modify the molecule.

C-H Activation: The central CH₂ group is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation. The resulting carbanion can be used as a nucleophile in various alkylation, acylation, or condensation reactions, allowing for the diversification of the propanediamide linker.

Catalytic Coupling: Modern catalytic methods could be employed. For example, transition metal-catalyzed reactions could potentially functionalize the aromatic rings or even the amide bond itself under specific conditions. numberanalytics.com

Mechanochemistry: Solvent-free mechanochemical approaches have been successfully used for the synthesis of amides and could potentially be adapted for transformations of this compound, offering a greener synthetic route. researchgate.net

Research in this area could focus on developing selective reactions that modify one part of the molecule while leaving the others intact, thereby generating a library of derivatives with tailored properties. nih.govnih.gov

Integration into Advanced Materials and Functional Systems

The unique combination of rigid aromatic units and a flexible linker makes this compound an attractive building block for the construction of advanced materials.

Diamides and their corresponding diamine or diacid derivatives are fundamental monomers in polymer chemistry, particularly for the synthesis of high-performance polymers like polyamides and polyimides.

Monomer Synthesis: this compound can be seen as a precursor. As mentioned, its reduction would yield a diamine monomer. This monomer, N,N'-bis(2,4-dimethylphenyl)propane-1,3-diamine, could be polymerized with dianhydrides or diacid chlorides to create novel poly(amide-imide)s or polyamides. nih.gov

Macromolecular Design: The specific structure of the monomer would impart unique properties to the resulting polymer. The bulky 2,4-dimethylphenyl groups would likely disrupt chain packing, potentially enhancing solubility and processability without significantly compromising thermal stability, a common strategy in designing soluble high-performance polymers. nih.govacs.org The introduction of such kinked or bulky structures into a polymer backbone is a known method to control properties like bending angles and solubility. acs.org The diamide unit itself can be incorporated into polymer backbones to fine-tune properties. nih.gov

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into ordered, functional architectures. nih.govfrontiersin.org this compound is exceptionally well-suited for this purpose.

Hydrogen Bonding: The molecule possesses two N-H groups (hydrogen bond donors) and two C=O groups (hydrogen bond acceptors). These can form robust intermolecular N-H···O hydrogen bonds, leading to the self-assembly of molecules into one-dimensional chains, tapes, or two-dimensional sheets. nih.govnih.govnih.gov

π-π Stacking: The electron-rich dimethylphenyl rings can engage in π-π stacking interactions, which can further stabilize the supramolecular assemblies and direct their three-dimensional packing. nih.gov

Hierarchical Assembly: The interplay between strong hydrogen bonding and weaker π-π stacking can lead to the formation of complex, hierarchical structures. In related systems, such interactions have been shown to produce helical assemblies and other sophisticated architectures. thieme-connect.deacs.org

By modifying the substituents on the phenyl rings or the length of the linker between the amide groups, the balance of these non-covalent interactions can be tuned, allowing for precise control over the resulting supramolecular structure and its function. nih.gov This could lead to the development of novel gels, liquid crystals, or porous materials.

Development of Novel Analytical Techniques for Complex Amide-Based Systems

The characterization of complex amide-based systems, especially those exhibiting atropisomerism or forming intricate supramolecular assemblies, requires sophisticated analytical techniques.

Chromatography and Mass Spectrometry (GC-MS/LC-MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of amide compounds. google.com For a molecule like this compound, LC-MS would be particularly useful for identification and quantification. The development of chiral LC methods would be essential for separating and analyzing its potential atropisomers. rsc.org Advanced MS techniques can provide detailed structural information, including collision cross-section (CCS) values which relate to the molecule's shape. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. researchgate.net For systems with restricted rotation, as is predicted for this compound, Variable Temperature (VT) NMR is indispensable. By monitoring the NMR spectrum at different temperatures, one can observe the broadening and coalescence of signals corresponding to the exchanging conformers, allowing for the calculation of the rotational energy barrier. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and solid-state conformation. nih.govnih.govresearchgate.net For this compound, a crystal structure would confirm the relative orientation of the phenyl rings and the amide groups, providing direct evidence of any steric hindrance and revealing the nature of intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. nih.govnih.gov

The complexity of the potential supramolecular structures formed by this molecule may also necessitate the use of techniques like small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM) to characterize the larger-scale assemblies in solution or on surfaces.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Use | Reference |

| This compound | 58271-37-7 | C₁₉H₂₂N₂O₂ | 310.40 | Target compound, potential for atropisomerism | chemicalbook.com |

| N,N'-bis(3-methylphenyl)propanediamide | Not Available | C₁₇H₁₈N₂O₂ | 282.33 | Related structure with different substitution | nih.gov |

| N,N'-bis(4-methylphenyl)propanediamide | 5469-94-3 | C₁₇H₁₈N₂O₂ | 282.34 | Small molecule scaffold | biosynth.com |

| N,N'-bis(2-chlorophenyl)propanediamide | Not Available | C₁₅H₁₂Cl₂N₂O₂ | 323.18 | Contains ortho-substituent, shows H-bonding | nih.gov |

| N,N'-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) | Not Available | C₁₄H₁₈Br₂N₂O₂ | 406.12 | Difunctional aromatic amide, ATRP initiator | nih.gov |

| N,N'-bis(2,4-dimethylphenyl)ethane-1,2-diamine | 13534-84-4 | C₁₈H₂₄N₂ | 268.40 | Potential reduction product/diamine monomer | sigmaaldrich.com |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-bis(2,4-dimethylphenyl)propanediamide?

Answer:

The compound is typically synthesized via a condensation reaction between propanedioyl chloride and 2,4-dimethylaniline under anhydrous conditions. A two-step approach is common:

Activation of the diacid : Propanedioic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂).

Amide coupling : The acyl chloride reacts with 2,4-dimethylaniline in a 1:2 molar ratio, often in dichloromethane or tetrahydrofuran (THF), with a base like triethylamine to neutralize HCl byproducts.

Key considerations :

- Purity of starting materials (e.g., anhydrous 2,4-dimethylaniline).

- Reaction temperature control (0–5°C during acylation to prevent side reactions).

- Isolation via precipitation or column chromatography .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic amide NH signals (δ 8.5–10.5 ppm) and aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl groups).

- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and methyl groups (δ 20–25 ppm).

- Mass Spectrometry (LC-MS/ESI) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Follow these steps:

Validate computational parameters :

- Use density functional theory (DFT) with solvent models (e.g., PCM for chloroform) to simulate NMR shifts.

Experimental replication :

- Acquire spectra in deuterated solvents matching computational conditions.

Dynamic effects :

- Perform variable-temperature NMR to detect rotameric equilibria (e.g., amide bond rotation).

Cross-validate with XRD : Compare experimental crystal structures (e.g., torsional angles) with optimized geometries .

Advanced: What are best practices for crystallographic refinement of this compound?

Answer:

For high-resolution structures:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Structure solution : Employ SHELXD for direct methods or SHELXS for Patterson-based solutions.

- Refinement :

- Apply SHELXL with anisotropic displacement parameters for non-H atoms.

- Use the WinGX suite for graphical interaction and ORTEP-3 for thermal ellipsoid visualization.

- Validation : Check for R-factor convergence (<5%) and validate hydrogen-bonding networks with PLATON .

Advanced: How can researchers analyze molecular conformation and intermolecular interactions in this compound?

Answer:

Combine experimental and computational tools:

- X-ray diffraction : Quantify dihedral angles between the propanediamide backbone and aryl rings.

- Hirshfeld surface analysis : Map close contacts (e.g., C–H···O interactions) using CrystalExplorer.

- DFT calculations : Optimize gas-phase geometries and compare with crystal structures to assess packing effects.

- Thermal analysis : Use DSC/TGA to correlate conformational stability with melting points .

Advanced: How should researchers address polymorphism or crystallographic disorder in this compound?

Answer:

- Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.

- Data collection : Collect high-resolution datasets (θ > 25°) to resolve disorder.

- Refinement strategies :

- Apply PART instructions in SHELXL to model disordered atoms.

- Use restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters.

- Validation : Check for reasonable ADPs and residual electron density (<0.5 eÅ⁻³) .

Basic: What analytical techniques are critical for assessing purity in batch synthesis?

Answer:

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients (retention time consistency).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Melting Point : Compare with literature values (sharp melting indicates purity).

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced: What computational tools are recommended for predicting physicochemical properties?

Answer:

- LogP (Lipophilicity) : Use ChemAxon or ACD/Labs with atom-type contributions.

- Solubility : Apply the General Solubility Equation (GSE) or COSMO-RS.

- pKa estimation : Employ MarvinSketch or SPARC for amide proton acidity.

- Conformational sampling : Perform molecular dynamics (MD) simulations in GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.